REACTION_CXSMILES
|
[CH2:1]([CH2:3][NH2:4])[OH:2].C[O:6][C:7](=O)[CH:8]([Cl:10])[CH3:9]>>[Cl:10][CH:8]([CH3:9])[C:7]([NH:4][CH2:3][CH2:1][OH:2])=[O:6]
|
Name
|
|
Quantity
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13.45 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
21.5 mL
|
Type
|
reactant
|
Smiles
|
COC(C(C)Cl)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solid is triturated with ethylacetate
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Type
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FILTRATION
|
Details
|
the crystals are filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)NCCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.75 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |